molecular formula C23H26F2N6O B607683 GNE-3511

GNE-3511

Numéro de catalogue: B607683
Poids moléculaire: 440.5 g/mol
Clé InChI: RHFIAUKMKYHHFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Neuroprotection in Epilepsy Models

Overview : GNE-3511 has been studied for its neuroprotective effects in models of temporal lobe epilepsy induced by pilocarpine. The inhibition of DLK is believed to prevent neuronal death and cognitive impairments associated with seizures.

Case Study : A recent study demonstrated that this compound significantly reduced spontaneous seizures and improved cognitive function in mice subjected to status epilepticus. The treatment resulted in:

  • Decreased seizure frequency : Both 1 mg/kg and 5 mg/kg doses led to significant reductions in the number of spontaneous seizures compared to control groups (p<0.01 and p<0.001, respectively) .
  • Cognitive improvements : Behavioral assessments using the Morris water maze indicated enhanced learning and memory performance in treated groups compared to the status epilepticus group .

Data Table : Effects of this compound on Seizure Activity and Cognitive Function

Treatment DoseSeizure Frequency (per day)Morris Water Maze Performance (latency)
ControlHighHigh
1 mg/kgSignificantly reducedSignificantly improved
5 mg/kgSignificantly reducedSignificantly improved

Pain Management

Overview : this compound has also been investigated for its role in modulating pain sensitivity through its action on DLK pathways.

Case Study : Research indicated that this compound effectively prevented mechanical allodynia—a condition where normally non-painful stimuli become painful—following nerve injury. Key findings include:

  • Inhibition of pain-related gene expression : The compound reduced the upregulation of pain-associated genes such as Atf3 and Csf1 in dorsal root ganglion neurons .
  • Functional outcomes : Mice treated with this compound exhibited reduced sensitivity to mechanical stimuli compared to untreated controls, suggesting its potential as a therapeutic agent for neuropathic pain .

Implications for Neurodegenerative Diseases

Overview : Given its neuroprotective properties, this compound is being explored for broader applications in neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).

Case Study : In models of neurodegeneration, this compound has shown:

  • Protection against neuronal degeneration : In vitro studies revealed that this compound provided concentration-dependent protection to neurons from degeneration .
  • Potential therapeutic pathways : The compound's ability to inhibit DLK suggests it could modulate pathways involved in neuronal stress responses, thereby offering therapeutic potential across various neurodegenerative conditions .

Mécanisme D'action

Target of Action

GNE-3511 is a potent and selective inhibitor of dual leucine zipper kinase (DLK, also known as MAP3K12) . DLK is a key molecule in the pathophysiology of neurodegenerative diseases, playing a significant role in neuron death and axon degeneration .

Mode of Action

this compound inhibits the phosphorylation of downstream JNK with an IC50 of 30nM . This inhibition is effective in both in vitro and in vivo models of neuronal degeneration . It also exhibits high selectivity for DLK over other MAP kinases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DLK/JNK pathway . By inhibiting DLK, this compound suppresses the activation of this pathway, which is known to cause neuron death and axon degeneration through apoptotic pathways .

Pharmacokinetics

this compound is orally bioavailable and can cross the blood-brain barrier . It exhibits moderate in vivo plasma clearances, moderate volumes of distribution, and short half-lives . These properties contribute to its ability to access neuronal tissue and exert its therapeutic effects .

Result of Action

The inhibition of DLK by this compound leads to neuroprotective effects, preventing neuronal loss and cognitive and behavioral deficits . In a mouse model of Parkinson’s disease, this compound was found to reduce levels of phosphorylated c-Jun, a marker of neuronal stress .

Action Environment

The action of this compound is influenced by the environment within the nervous system. Its ability to cross the blood-brain barrier allows it to access the neuronal tissue where it exerts its effects . The compound’s stability and efficacy may be influenced by factors such as the presence of other molecules, pH, and temperature within the nervous system.

Analyse Biochimique

Biochemical Properties

GNE-3511 acts as a highly potent and selective inhibitor of DLK . It exhibits an ideal balance of metabolic stability, potency, and efflux properties . It displays high selectivity over JNK (IC 50 = 129, 514, and 364 nM for JNK1, 2, and 3, respectively) and MLK (IC 50 = 67.8, 767, and 602 nM for MLK1, 2, and 3, respectively) . It does not affect the activities of MKK4 and MKK7 (IC 50 >5 µM) .

Cellular Effects

This compound has been found to have benefits in mouse models of Alzheimer’s and ALS . It suppresses CYP-induced nociceptive behavior by inhibiting DLK in mice . It also suppresses CYP-induced edema and hemorrhage in mouse bladder .

Molecular Mechanism

This compound acts as a highly potent and selective inhibitor of DLK . It inhibits phosphorylated JNK (IC 50 = 30 nM) and is highly selective for DLK over other MAP kinases . It also inhibits p-JNK and DRG with IC 50 values of 30 nM and 107 nM, respectively .

Temporal Effects in Laboratory Settings

In the temporal lobe epilepsy model induced by pilocarpine, both doses of this compound prevented the spontaneous recurrent seizures in a dose-dependent manner . Histological examination of the hippocampus revealed a neuroprotective effect of both doses of treatment .

Dosage Effects in Animal Models

Administration of this compound in food for 5 weeks delayed neuromuscular junction denervation by 10% compared with vehicle-treated mice .

Metabolic Pathways

It is known that this compound inhibits DLK, which is involved in the JNK signaling pathway .

Transport and Distribution

This compound is orally bioavailable and can cross the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound is a potent and selective inhibitor of DLK , which is a protein kinase that is localized in the cytoplasm and can translocate to the nucleus upon activation .

Analyse Des Réactions Chimiques

GNE-3511 subit plusieurs types de réactions chimiques, notamment :

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

    Biologie : Employé dans l'investigation des processus cellulaires et des maladies neurodégénératives.

    Médecine : Applications thérapeutiques potentielles dans le traitement de maladies telles que la maladie d'Alzheimer et la maladie de Parkinson.

    Industrie : Utilisé dans le développement de nouveaux médicaments et de sondes chimiques

Mécanisme d'action

This compound exerce ses effets en inhibant la kinase à double fermeture éclair de leucine, qui est impliquée dans la régulation de la dégénérescence neuronale. Le composé se lie au domaine kinase de MAP3K12, empêchant son activation et la phosphorylation subséquente des cibles en aval. Cette inhibition conduit à la protection des neurones contre la dégénérescence et a montré son efficacité dans divers modèles de maladies neurodégénératives .

Comparaison Avec Des Composés Similaires

GNE-3511 est unique en raison de sa grande sélectivité et de sa puissance en tant qu'inhibiteur de la kinase à double fermeture éclair de leucine. Des composés similaires comprennent :

Activité Biologique

GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. This compound has garnered attention for its potential therapeutic effects in various neurodegenerative conditions, particularly epilepsy. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for treatment.

DLK is a critical regulator of neuronal degeneration and is implicated in the pathophysiology of several neurodegenerative diseases. This compound inhibits the DLK/JNK signaling pathway, which is activated during neuronal stress and injury. By inhibiting this pathway, this compound can prevent neuronal death and promote neuroprotection.

1. In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in preventing epileptogenesis and cognitive deficits in animal models. A study involving pilocarpine-induced status epilepticus (SE) in mice reported significant findings:

  • Seizure Prevention : this compound treatment resulted in a significant reduction in spontaneous seizures. In the study, both 1 mg/kg and 5 mg/kg doses showed a decrease in seizure frequency compared to the SE group (p<0.01 and p<0.001, respectively) .
  • Neuroprotection : Histological examinations indicated that this compound provided neuroprotection in the hippocampal CA1 area and dentate gyrus, with significant reductions in neuronal degeneration observed (p<0.0001) .
  • Cognitive and Behavioral Assessments : Behavioral tests, including open field, elevated plus maze, and Morris water maze assessments, indicated that this compound-treated groups exhibited less anxiety and improved memory performance compared to the SE group (p<0.001) .

2. Biochemical Analysis

Biochemical assays revealed that this compound treatment led to reduced levels of c-Jun protein, a marker associated with neuronal stress response. The SE group exhibited significantly higher c-Jun levels compared to control and treated groups (p<0.0001) .

Data Summary

The following table summarizes key findings from studies on this compound:

Parameter Control SE Group This compound (1 mg/kg) This compound (5 mg/kg)
Spontaneous Seizures (per day)-HighLow (p<0.01)Very Low (p<0.001)
Neuronal DegenerationMinimalHighReducedSignificantly Reduced
c-Jun Protein LevelsBaselineElevatedLoweredSignificantly Lowered
Anxiety LevelsLowHighReducedSignificantly Reduced
Memory PerformanceNormalImpairedImprovedSignificantly Improved

Case Studies

In addition to the aforementioned studies, other research has indicated that this compound may also play a role in models of Alzheimer's disease and amyotrophic lateral sclerosis (ALS). These studies suggest that DLK inhibition could be beneficial across a range of neurodegenerative disorders by mitigating neuronal damage and promoting recovery pathways .

Propriétés

IUPAC Name

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFIAUKMKYHHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50-mL recovery flask charged with 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridine (216 mg, 0.603 mmol, 1 equiv), 2-amino-4-cyanopyridine (122 mg, 1.03 mmol, 1.70 equiv), cesium carbonate (399 mg, 1.22 mmol, 2.03 equiv) in 1,4-dioxane was added tris(dibenzylideneacetone)dipalladium(0) (28 mg, 0.031 mmol, 0.051 equiv). The reaction flask was fitted with a microreflux condenser, and the reaction mixture was heated at reflux under nitrogen for 13 h. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL). The organic was separated and the aqueous wash was further extracted with ethyl acetate (2×10 mL). The combined organic was dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by flash column chromatography (3% methanol in dichloromethane+0.1% ammonium hydroxide) provided product as a yellow solid (205 mg (77% yield). 1H NMR (400 MHz, DMSO-d6), δ: 9.72 (s, 1H), 8.46 (s, 1H), 8.41 (d, J=5.0 Hz, 1H), 7.20 (dd, J=5.1, 1.2 Hz, 1H), 6.60 (s, 1H), 6.00 (s, 1H), 4.54 (t, J=6.4 Hz, 2H), 4.44 (t, J=6.0 Hz, 2H), 3.85 (t, J=13.2 Hz, 2H), 3.65 (t, J=7.2 Hz, 2H), 3.40 (m, 1H), 2.80 (m, 2H), 2.56 (m, 2H), 2.39 (m, 1H), 1.84 (m, 2H), 1.61-1.76 (m, 4H). m/z (ESI-pos) M+1=441
Name
2-chloro-6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridine
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
28 mg
Type
catalyst
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.